

# The In Vivo Pharmacokinetics of Vidofludimus Hemicalcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Vidofludimus hemicalcium |           |
| Cat. No.:            | B12752360                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Vidofludimus hemicalcium (formerly IMU-838) is an orally administered small molecule investigational drug being developed for the treatment of chronic inflammatory and autoimmune diseases, most notably relapsing-remitting multiple sclerosis (RRMS) and other autoimmune conditions.[1][2] Its mechanism of action is dual, targeting both the inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the nuclear receptor related 1 (Nurr1).[3][4] This dual action provides both anti-inflammatory and potential neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Vidofludimus hemicalcium, summarizing available clinical data, detailing experimental protocols, and visualizing key biological pathways.

## **Core Pharmacokinetic Profile**

**Vidofludimus hemicalcium** has been evaluated in multiple clinical trials, demonstrating a consistent and favorable pharmacokinetic profile that supports a once-daily oral dosing regimen.[5][6] To date, the drug has been administered to over 2,700 human subjects and patients.[3]

#### **Data Presentation**



The following tables summarize the key pharmacokinetic parameters of **Vidofludimus hemicalcium** in healthy male subjects from single ascending dose (SAD) and multiple ascending dose (MAD) studies.[5][6]

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of **Vidofludimus Hemicalcium** in Healthy Male Subjects (Fasted)

| Dose (mg) | Cmax<br>(µg/mL) | Tmax (hr) | AUC0-t<br>(μg·h/mL) | AUC0-inf<br>(μg·h/mL) | t1/2 (hr) |
|-----------|-----------------|-----------|---------------------|-----------------------|-----------|
| 10        | 0.52            | 4.0       | 15.1                | 15.8                  | 30.5      |
| 20        | 1.05            | 4.0       | 32.7                | 34.1                  | 31.2      |
| 30        | 1.62            | 4.0       | 51.8                | 54.2                  | 32.1      |
| 40        | 2.15            | 4.0       | 70.1                | 73.0                  | 33.0      |

Data extracted from a Phase 1 study in healthy male subjects.[5]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of **Vidofludimus Hemicalcium** in Healthy Male Subjects at Steady State

| Dose (mg) | Cmax,ss<br>(µg/mL) | Tmax,ss<br>(hr) | AUC0-24,ss<br>(μg·h/mL) | t1/2 (hr) | Accumulati<br>on Ratio<br>(AUC) |
|-----------|--------------------|-----------------|-------------------------|-----------|---------------------------------|
| 30        | 3.28               | 4.0             | 65.4                    | 29.8      | ~2                              |
| 40        | 4.35               | 4.0             | 87.2                    | 30.1      | ~2                              |
| 50        | 5.51               | 4.0             | 110.0                   | 30.4      | ~2                              |

Data extracted from a Phase 1 study in healthy male subjects. Steady state was achieved in approximately 6-8 days.[5][6]

Pharmacokinetic Characteristics:



- Dose Proportionality: Vidofludimus hemicalcium exhibits dose-proportional pharmacokinetics after both single and multiple oral doses.[5][6]
- Absorption: The drug is well absorbed after oral administration.[5][6]
- Effect of Food: The pharmacokinetics of Vidofludimus hemicalcium are not significantly impacted by food.[5][6]
- Half-Life: The geometric mean plasma half-life at steady state is approximately 30 hours,
   which supports a once-daily dosing schedule.[5][6]
- Accumulation: The accumulation factor for multiple daily dosing is approximately 2.[5][6]
- Steady State: Steady-state concentrations are typically reached within 6 to 8 days of daily dosing.[5][6]
- Metabolism: The main metabolite in humans is formed via O-demethylation.[7] The primary cytochrome P450 isoform involved in its metabolism is CYP2C8, with minor contributions from CYP2C9.[7]

#### Preclinical Pharmacokinetics:

Detailed quantitative in vivo pharmacokinetic data for **Vidofludimus hemicalcium** in preclinical species such as mice, rats, and dogs are not extensively available in the public scientific literature. However, it has been noted that the potency of Vidofludimus in inhibiting rat and mouse DHODH is 7.5 and 64.4 times lower, respectively, than its potency against human DHODH.[8]

# Experimental Protocols Bioanalytical Method for Quantification in Human Plasma and Urine

The concentration of **Vidofludimus hemicalcium** (IMU-838) in plasma and urine samples is determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[5]

Sample Preparation:



- Samples are stored at -20°C until analysis.[5]
- Protein precipitation of plasma and urine samples is performed using an internal standard (SC-13093).[5]

Chromatographic and Mass Spectrometric Conditions:

- LC-MS/MS System: Applied Biosystems API 4000 mass spectrometer coupled with an Agilent 1200 series HPLC system.[5]
- Chromatographic Column: Luna C8 (50 × 2.0 mm, 3 μm).[5]
- Mobile Phase A: 0.7708 g ammonium acetate in 1000 mL HPLC-grade water, adjusted to pH
   5 with acetic acid.[5]
- Mobile Phase B: Acetonitrile.[5]
- Lower Limit of Quantitation (LLOQ): 0.100 μg/mL.[5]
- Linear Calibration Range: 0.100–25.0 μg/mL.[5]

# **Signaling Pathways and Mechanism of Action**

**Vidofludimus hemicalcium**'s therapeutic effects are attributed to its dual mechanism of action: inhibition of dihydroorotate dehydrogenase (DHODH) and activation of the nuclear receptor related 1 (Nurr1).

### **DHODH Inhibition Signaling Pathway**

**Vidofludimus hemicalcium** is a potent and selective inhibitor of the mitochondrial enzyme DHODH.[5][7] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of highly activated lymphocytes.[1][7] By inhibiting DHODH, **Vidofludimus hemicalcium** selectively targets metabolically active T and B cells, leading to a reduction in their proliferation and pro-inflammatory cytokine production, without causing broad immunosuppression.[1][3]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. A Regulatory Circuit Mediating Convergence between Nurr1 Transcriptional Regulation and Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsingremitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The In Vivo Pharmacokinetics of Vidofludimus Hemicalcium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12752360#pharmacokinetics-of-vidofludimus-hemicalcium-in-vivo]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com